3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C17H10ClFN4O |
|---|---|
Molecular Weight |
340.7 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H10ClFN4O/c18-12-3-1-2-11(8-12)16-20-17(24-23-16)15-9-14(21-22-15)10-4-6-13(19)7-5-10/h1-9H,(H,21,22) |
InChI Key |
HEEMQODRWHZTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxamidoxime
The pyrazole core is synthesized via cyclocondensation of 4-fluorophenylacetylene with hydrazine hydrate under acidic conditions. Subsequent treatment with hydroxylamine hydrochloride in ethanol yields the amidoxime intermediate.
Reaction Conditions :
-
Hydrazine hydrate (3 eq), acetic acid, 80°C, 6 h
-
Hydroxylamine hydrochloride (2 eq), ethanol, reflux, 12 h
Cyclization with 3-Chlorobenzoyl Chloride
The amidoxime undergoes cyclocondensation with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the 1,2,4-oxadiazole ring.
Key Parameters :
Hydrazide-Based Cyclization with Carbon Disulfide
An alternative route leverages hydrazide intermediates cyclized with carbon disulfide, a method validated for structurally related oxadiazoles.
Synthesis of 3-(4-Fluorophenyl)-1H-Pyrazole-5-Carbohydrazide
The pyrazole carboxylic acid is esterified (e.g., ethyl ester) and subjected to hydrazinolysis:
Optimization Note :
Cyclocondensation with Carbon Disulfide
The hydrazide reacts with CS₂ in ethanolic potassium hydroxide to form the 1,2,4-oxadiazole-2-thione, which is subsequently desulfurized:
Critical Observations :
One-Pot Tandem Reactions
Recent advances in tandem catalysis enable streamlined synthesis. A Scandium(III)-catalyzed method couples in situ-generated intermediates:
Coupling of Pyrazole and Oxadiazole Precursors
A one-pot reaction combines 3-(4-fluorophenyl)-1H-pyrazole-5-carbonitrile and 3-chlorophenylhydroxamic acid in the presence of Sc(OTf)₃:
Advantages :
-
Eliminates isolation of intermediates
-
Yield: ~70% (extrapolated from similar Sc(OTf)₃-mediated reactions)
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Reaction Time (h) | Key Reagents |
|---|---|---|---|
| Amidoxime Cyclization | 65 | 24 | 3-Chlorobenzoyl Chloride |
| Hydrazide/CS₂ Route | 60 | 22 | Carbon Disulfide, KOH |
| Scandium-Catalyzed Tandem | 70 | 12 | Sc(OTf)₃, Acetonitrile |
Trade-offs :
-
Amidoxime Route : High purity but requires toxic acyl chlorides.
-
CS₂ Cyclization : Scalable but involves hazardous CS₂.
-
Tandem Method : Efficient but dependent on costly catalysts.
Mechanistic Considerations
Cyclocondensation Kinetics
The rate-determining step in amidoxime cyclization is the nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. Polar aprotic solvents (e.g., DCM) accelerate this step by stabilizing transition states.
Desulfurization Dynamics
In the CS₂ route, desulfurization proceeds via radical intermediates when using H₂O₂, as evidenced by ESR studies. Alternative desulfurizing agents (e.g., Raney Ni) may improve yields but introduce metal contaminants.
Challenges and Optimization Strategies
Challenge 1 : Low Solubility of Aromatic Intermediates
Challenge 2 : Byproduct Formation in Tandem Reactions
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. For instance, compounds similar to 3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole have been evaluated against various cancer cell lines.
- Case Study : A study published in the Indian Journal of Pharmaceutical Education and Research highlighted that oxadiazole derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines. The mechanism involves apoptosis induction through DNA damage .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Oxadiazoles are known for their ability to disrupt bacterial cell walls and inhibit growth.
- Case Study : Research indicated that certain oxadiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure's ability to interfere with bacterial metabolism is a key factor .
Antioxidant Activity
Antioxidant properties have been attributed to oxadiazoles due to their ability to scavenge free radicals.
- Research Findings : A comparative study on various oxadiazole derivatives demonstrated that those containing pyrazole rings exhibited enhanced antioxidant activity compared to standard antioxidants .
Agrochemical Applications
Oxadiazoles are not only significant in medicinal chemistry but also in agriculture due to their insecticidal properties.
Insecticidal Activity
The structural features of this compound make it a candidate for developing new insecticides.
- Research Insights : Studies have shown that oxadiazoles can effectively disrupt the chitin biosynthesis in insects, leading to their death. This mechanism highlights the potential for developing environmentally friendly pesticides .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Molecular Planarity and Conformation
- Isostructural Analogs: Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () share isostructural symmetry (triclinic, P̄1) with the target compound. However, the replacement of oxadiazole with thiazole introduces differences in ring electronic properties (e.g., sulfur vs.
- Planarity: The target compound’s fluorophenyl group is oriented perpendicular to the molecular plane, similar to analogs in , which exhibit partial non-planarity due to steric hindrance from substituents .
Halogen Substitution Patterns
- Positional Effects : The 3-chlorophenyl group in the target compound contrasts with para-substituted analogs (e.g., 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in ). Meta-substitution may reduce steric clashes and alter π-π stacking interactions compared to para-substituted derivatives .
- Trifluoromethyl vs. Halogen : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () replaces chlorine with a trifluoromethyl group, enhancing electron-withdrawing effects and lipophilicity, which could improve membrane permeability .
Crystallography
- Single-crystal X-ray diffraction data for related compounds (e.g., ) reveal triclinic packing with two independent molecules per asymmetric unit. The target compound’s halogen substituents may influence intermolecular interactions (e.g., C–H···F/Cl bonds) compared to non-halogenated analogs .
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- While direct data for the target compound are unavailable, structurally related 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives () exhibit antimicrobial activity against C. albicans and Gram-negative bacteria (P. aeruginosa). The chloro and fluoro substituents in the target compound may enhance this activity by increasing electrophilicity .
LogP and Solubility
Comparative LogP :
*Estimated based on substituent contributions.
The target compound’s lower logP compared to nitro-substituted analogs () suggests better aqueous solubility, critical for bioavailability .
Biological Activity
3-(3-Chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure
The compound belongs to the oxadiazole class, which is known for its significant pharmacological potential. The structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, a study demonstrated that derivatives containing the 1,2,4-oxadiazole moiety exhibit potent activity against various cancer cell lines. Specifically, this compound showed significant cytotoxicity against:
- MCF7 (breast cancer)
- PC-3 (prostate cancer)
- SF-295 (CNS cancer)
In a molecular docking study, this compound exhibited a binding affinity that suggests effective inhibition of target proteins involved in cancer progression .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10.5 |
| PC-3 | 12.0 |
| SF-295 | 9.8 |
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Research indicates that it has effective antibacterial and antifungal activities. A study reported that derivatives of 1,2,4-oxadiazoles demonstrated significant inhibition against various pathogens:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these activities were found to be promising when compared to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction in treated cells compared to controls.
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of various oxadiazole derivatives including the compound . The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?
Answer:
Key steps include:
- Precursor Selection : Use cyclocondensation of halogenated aryl precursors (e.g., 3-chlorophenyl and 4-fluorophenyl derivatives) under reflux conditions.
- Reaction Control : Maintain temperatures between 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency. Catalysts like triethylamine or Pd-based systems may improve yields .
- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate purity .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
- Refinement Tools : Apply SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. WinGX/ORTEP can visualize thermal ellipsoids and validate molecular geometry .
- Validation : Cross-check bond lengths and angles against density functional theory (DFT) calculations to address discrepancies in substituent orientations (e.g., chlorophenyl vs. fluorophenyl ring planarity) .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
- Substituent Variation : Systematically modify the chlorophenyl (electron-withdrawing) and fluorophenyl (lipophilic) groups. For example, replace Cl with Br or CF₃ to assess electronic effects on target binding .
- Biological Assays : Test derivatives against cancer cell lines (e.g., T47D breast cancer) using flow cytometry to monitor apoptosis and G₁-phase arrest. Prioritize compounds with IC₅₀ < 10 μM .
- Target Identification : Use photoaffinity labeling (e.g., with 1d analogs) to identify molecular targets like TIP47, an IGF II receptor binding protein .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of oxadiazole and pyrazole rings. Look for diagnostic peaks: oxadiazole C=N at ~160 ppm, pyrazole protons at δ 6.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragments (e.g., loss of Cl or F substituents) .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N values to confirm purity .
Advanced: How can computational methods predict binding modes of this compound with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TIP47. Focus on hydrophobic pockets accommodating fluorophenyl groups and hydrogen bonds with oxadiazole N-atoms .
- MD Simulations : Run 100-ns molecular dynamics (MD) trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD values (<2 Å for stable complexes) .
Advanced: What experimental approaches elucidate the apoptosis-inducing mechanism of this compound?
Answer:
- Cellular Assays : Treat cancer cells (e.g., MX-1 tumor models) and quantify caspase-3/7 activation via luminescence. Compare dose-response curves (EC₅₀) across derivatives .
- Cell Cycle Analysis : Use propidium iodide staining and flow cytometry to detect G₁-phase arrest. Correlate with cyclin-dependent kinase (CDK) inhibition assays .
- Western Blotting : Measure expression of apoptosis markers (e.g., Bax/Bcl-2 ratio) and DNA repair proteins (e.g., PARP cleavage) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Control Experiments : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Replicate studies in ≥3 independent labs .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies. Apply funnel plots to detect publication bias .
- Mechanistic Validation : Confirm target engagement via siRNA knockdown or CRISPR-Cas9 knockout of proposed targets (e.g., TIP47) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
